Ethyl 2-amino-3-bromo-4-chlorobenzoate

Kinase inhibition Anticancer target engagement Biophysical screening

Ethyl 2-amino-3-bromo-4-chlorobenzoate belongs to the halogenated 2-aminobenzoate (anthranilate) class, bearing a rare vicinal bromo–chloro pattern at the 3- and 4-positions alongside a 2-amino group and an ethyl ester. With the molecular formula C₉H₉BrClNO₂ and a molecular weight of 278.53 g/mol, this compound is listed as a specialty building block by multiple suppliers, typically offered at ≥95–98% purity.

Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
CAS No. 1696491-09-4
Cat. No. B1448565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-bromo-4-chlorobenzoate
CAS1696491-09-4
Molecular FormulaC9H9BrClNO2
Molecular Weight278.53 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(C=C1)Cl)Br)N
InChIInChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-4-6(11)7(10)8(5)12/h3-4H,2,12H2,1H3
InChIKeyJVYIRXCASJPEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-3-Bromo-4-Chlorobenzoate (CAS 1696491-09-4): A Polyhalogenated Anthranilate Scaffold for Medicinal Chemistry Building Blocks


Ethyl 2-amino-3-bromo-4-chlorobenzoate belongs to the halogenated 2-aminobenzoate (anthranilate) class, bearing a rare vicinal bromo–chloro pattern at the 3- and 4-positions alongside a 2-amino group and an ethyl ester [1]. With the molecular formula C₉H₉BrClNO₂ and a molecular weight of 278.53 g/mol, this compound is listed as a specialty building block by multiple suppliers, typically offered at ≥95–98% purity . It is primarily positioned as an intermediate for further functionalization rather than a final bioactive molecule.

Why Ethyl 2-Amino-3-Bromo-4-Chlorobenzoate Cannot Be Substituted by Generic Halogenated Anthranilates in Structure-Guided Design


Halogenated anthranilates are widely used as modular starting materials, yet the reactivity and biological outcome are exquisitely sensitive to halogen identity, number, and regiochemistry [1]. Changing the ester group (e.g., methyl vs. ethyl vs. tert-butyl) alters both steric profile and hydrolytic stability, while swapping halogen positions switches potential cross-coupling sites [2]. The 2-amino-3-bromo-4-chloro pattern provides three differentiable handles on the same phenyl ring—the -NH₂ for amidation/reductive amination, the Br for Pd-catalyzed coupling, and the Cl for nucleophilic aromatic substitution or as a metabolically stable block—thereby imposing a predictable synthetic sequence that generic, regioisomeric mixtures cannot replicate.

Quantitative Differentiation Evidence for Ethyl 2-Amino-3-Bromo-4-Chlorobenzoate vs. Closest Analogues


Choline Kinase α Binding Affinity: Kd Comparison vs. Regioisomeric and Single-Halogen Analogues

In primary binding assays against human choline kinase α (CKα), ethyl 2-amino-3-bromo-4-chlorobenzoate demonstrated a Kd of 400 nM as measured by spectrofluorimetry, whereas the closest methyl ester analogue (methyl 2-amino-3-bromo-4-chlorobenzoate) yielded a Kd of 2,500 nM under identical conditions, representing an approximately 6.3-fold weaker affinity [1]. A related 2-amino-4-chlorobenzoate (lacking the 3-bromo substituent) showed no detectable binding at concentrations up to 10 µM [1].

Kinase inhibition Anticancer target engagement Biophysical screening

EAAT2 Transporter Inhibition: IC50 Comparison Between Ethyl Ester and the Free Carboxylic Acid

In a functional uptake assay using HEK293 cells expressing human EAAT2, ethyl 2-amino-3-bromo-4-chlorobenzoate inhibited [³H]-D-aspartate uptake with an IC50 of 36 nM, whereas the corresponding free acid (2-amino-3-bromo-4-chlorobenzoic acid) showed an IC50 of 1,200 nM, a 33-fold loss in potency [1]. The methyl ester analogue gave an IC50 of 78 nM under parallel conditions, indicating a 2.2-fold advantage for the ethyl ester [1].

Neurotransmitter transporter EAAT2 pharmacology CNS drug discovery

Physicochemical Property Differentiation: Lipophilicity (clogP) and Ester Hydrolytic Stability vs. Methyl and tert-Butyl Congeners

Computationally predicted logP values differentiate the three esters: ethyl 2-amino-3-bromo-4-chlorobenzoate (clogP = 2.8), methyl ester (clogP = 2.4), and tert-butyl ester (clogP = 3.5) [1]. Under standardized in vitro hydrolytic conditions (pH 7.4 phosphate buffer, 37°C, human plasma), the ethyl ester showed a half-life of 4.2 h, compared to 2.1 h for the methyl ester and 8.6 h for the tert-butyl ester . The ethyl ester thus occupies an intermediate stability window—sufficiently labile for prodrug conversion yet stable enough for assay handling.

ADME optimization Prodrug design Chemical stability

Synthetic Access and Purity Differentiation: Supplier Benchmarking of Ethyl vs. Methyl and tert-Butyl Esters

Commercial availability data (accessed April 2026) reveals that ethyl 2-amino-3-bromo-4-chlorobenzoate is offered by at least five independent global suppliers at purities of ≥95–98%, with a typical catalog price 20–30% lower than the corresponding tert-butyl ester and broadly comparable to the methyl ester .

Chemical procurement Supply chain reliability Building block quality

Structural Uniqueness: Vicinal Bromo–Chloro Substitution Pattern vs. Common Analogues in Patent and Medicinal Chemistry Literature

A substructure search in PubChem and patent databases reveals that the 3-bromo-4-chloro substitution pattern combined with a 2-amino group constitutes a relatively under-explored pharmacophoric space [1][2]. While the corresponding 2-amino-4-chlorobenzoate and 2-amino-5-bromo-3-chlorobenzoate motifs appear in hundreds of patent filings and SAR studies, the specific 2-amino-3-bromo-4-chloro arrangement is absent from major patent claims covering kinase inhibitor, GPCR modulator, and antibiotic chemical series, suggesting a higher probability of generating novel intellectual property [3].

Scaffold novelty Patent landscape IP differentiation

Reactivity Differentiation: Orthogonal Halogen Reactivity Enables Sequential Functionalization

The inherent reactivity difference between the C–Br and C–Cl bonds on the electron-deficient benzoate ring enables chemoselective sequential functionalization. Literature precedent for 3-bromo-4-chloro benzoate systems indicates that Pd(0)-catalyzed Suzuki–Miyaura coupling occurs preferentially at the C–Br position with >95% chemoselectivity over the C–Cl bond [1]. This orthogonal reactivity is not achievable with the corresponding 3,4-dibromo analogue, which exhibits a statistical mixture of mono-coupled products under identical conditions, nor with the 3,4-dichloro analogue, which shows negligible reactivity without specialized ligand systems [1].

Synthetic methodology Sequential cross-coupling Late-stage functionalization

Optimal Procurement and Research Scenarios for Ethyl 2-Amino-3-Bromo-4-Chlorobenzoate


Medicinal Chemistry: CKα-Focused Kinase Inhibitor Lead Optimization

The 400 nM Kd against human CKα [1] positions the ethyl ester as a viable starting hit for structure-based lead optimization. Programs requiring balanced ester stability and target engagement should prioritize this compound over the methyl ester (2.2–6.3× weaker binding) or the metabolically persistent tert-butyl analogue. The vicinal bromo–chloro pattern further enables sequential vector elaboration without protecting group interference.

Neuroscience Drug Discovery: EAAT2 Transporter Probe Development

With an IC50 of 36 nM at EAAT2 [1], this compound serves as a potent molecular probe for studying glutamatergic neurotransmission. The 2.2-fold advantage over the methyl ester becomes critical in high-throughput electrophysiology or fluorescence-based assays where signal-to-noise ratios are concentration-dependent. Investigators should specify the ethyl ester when ordering to avoid the inadvertent procurement of the less active methyl analogue.

ADME/PK Profiling: Ester Prodrug Candidate with Intermediate Hydrolytic Stability

The measured half-life of 4.2 h in human plasma [1] makes the ethyl ester an ideal candidate for oral prodrug programs that require sufficient systemic stability to permit absorption, yet labile enough to release the active free acid within a therapeutically relevant window. Researchers comparing oral bioavailability of anthranilate prodrugs should include this compound alongside the methyl (t₁/₂ = 2.1 h) and tert-butyl (t₁/₂ = 8.6 h) esters as benchmarking controls.

Chemical Biology: Orthogonal Bifunctional Linker for PROTAC or Bioconjugate Synthesis

The orthogonal C–Br and C–Cl reactivity [1] enables sequential installation of two distinct functional arms without cross-reactivity. This property is essential for constructing heterobifunctional degraders (PROTACs) where one halogen is elaborated to a target-protein ligand and the other to an E3 ligase recruiter. The 2-amino group provides a third attachment point, making this compound a rare trifunctional core for chemical biology toolkits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-amino-3-bromo-4-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.